molecular formula C8H9N3O B1581281 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile CAS No. 36140-83-7

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Cat. No. B1581281
CAS RN: 36140-83-7
M. Wt: 163.18 g/mol
InChI Key: DDWZYWSLHBDVGR-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (DMOPN) is a pyrazole derivative that has been studied as a potential drug candidate for a variety of therapeutic applications. DMOPN has been studied in vitro and in vivo and has been shown to have a number of interesting pharmacological and biochemical effects.

Scientific Research Applications

Complex Formation and Stability

Khachatryan et al. (2017) explored the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime and its complex formation with PdCl2. The study highlighted the coordination of nitrogen atoms from pyrazole and imine groups with PdCl2 and revealed the thermal stability of the resulting complex, emphasizing its potential in material science and coordination chemistry (Khachatryan et al., 2017).

Anticancer Activity

Metwally et al. (2016) investigated the reaction of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with different reagents to synthesize new heterocyclic compounds. These compounds were evaluated for their anticancer activity, indicating the potential medicinal chemistry applications of derivatives of this compound (Metwally, Abdelrazek, & Eldaly, 2016).

Synthesis of Heterocyclic Compounds

A study by Tupychak et al. (2020) described the use of nitrileimines in click chemistry protocols with oxopropanenitriles for synthesizing 5-amino-1H-pyrazole via 1,3-dipolar cycloaddition. This process showcases an efficient method for generating pyrazole derivatives, important in pharmaceutical research and organic synthesis (Tupychak, Shyyka, Pokhodylo, & Obushak, 2020).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-5-7(2)11(10-6)8(12)3-4-9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZYWSLHBDVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294239
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

CAS RN

36140-83-7
Record name 36140-83-7
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Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90294239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36140-83-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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